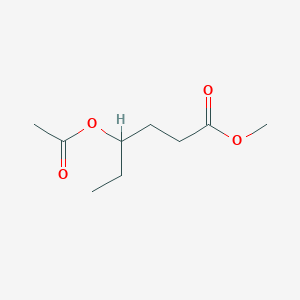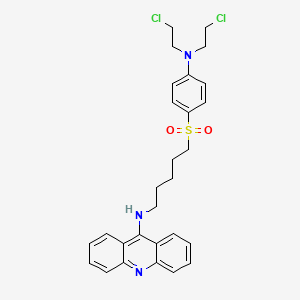
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an acridine moiety, a sulfonyl group, and a bis(2-chloroethyl)amino group, making it a subject of interest in medicinal chemistry and related disciplines.
Preparation Methods
The synthesis of 9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- involves multiple steps, typically starting with the preparation of the acridine core. The synthetic route often includes the following steps:
Formation of the Acridine Core: This is usually achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Bis(2-chloroethyl)amino Group: This step involves nucleophilic substitution reactions where the bis(2-chloroethyl)amino group is attached to the aromatic ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bis(2-chloroethyl)amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, particularly those involving DNA interactions.
Medicine: Due to its potential cytotoxic properties, it is investigated for use in cancer research and as a potential chemotherapeutic agent.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- involves its interaction with biological macromolecules, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and induces cell death.
Comparison with Similar Compounds
Similar compounds to 9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- include:
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-: This compound has a thioether linkage instead of a sulfonyl group, which may alter its chemical reactivity and biological activity.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Mitoxantrone: An anthracenedione-based chemotherapeutic agent with structural similarities to acridine compounds.
The uniqueness of 9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
125173-80-0 |
|---|---|
Molecular Formula |
C28H31Cl2N3O2S |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
N-[5-[4-[bis(2-chloroethyl)amino]phenyl]sulfonylpentyl]acridin-9-amine |
InChI |
InChI=1S/C28H31Cl2N3O2S/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)36(34,35)21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32) |
InChI Key |
RJAWWUBFGUFERW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCS(=O)(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


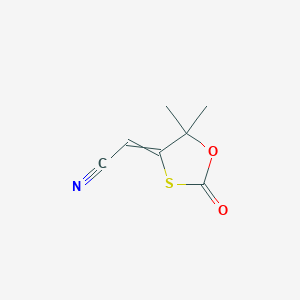


![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)
![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
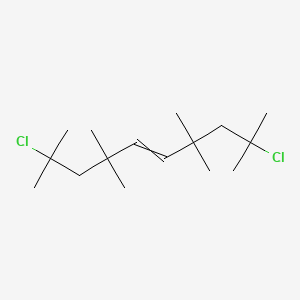
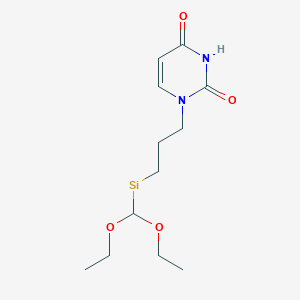

![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)

![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
